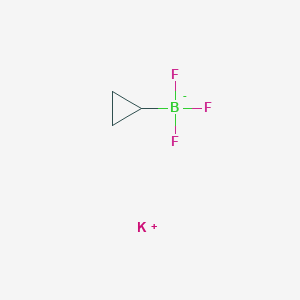
potassium;cyclopropyl(trifluoro)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “potassium;cyclopropyl(trifluoro)boranuide” is a chemical entity with specific properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;cyclopropyl(trifluoro)boranuide involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are tailored to achieve high purity and yield. Common methods include multi-step organic synthesis, where each step is carefully monitored to ensure the desired chemical transformations occur.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve the use of large-scale reactors, precise temperature control, and the use of catalysts to accelerate the reactions. The goal is to produce the compound in large quantities while maintaining high quality.
Análisis De Reacciones Químicas
Types of Reactions
potassium;cyclopropyl(trifluoro)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to different derivatives of the compound.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions include controlled temperatures, specific solvents, and precise reaction times to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms. Substitution reactions result in various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
potassium;cyclopropyl(trifluoro)boranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses, including its effects on specific biological pathways.
this compound is used in the development of new materials and as an intermediate in the production of various chemical products.Mecanismo De Acción
The mechanism of action of potassium;cyclopropyl(trifluoro)boranuide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating biological processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
potassium;cyclopropyl(trifluoro)boranuide can be compared with other similar compounds based on its structure and properties. Some similar compounds include those with analogous functional groups or similar molecular frameworks.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its specific reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can help unlock new possibilities for its use in scientific research and industrial applications.
Propiedades
IUPAC Name |
potassium;cyclopropyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c5-4(6,7)3-1-2-3;/h3H,1-2H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMLURFHOSOXRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1CC1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













